

Application Notes: High-Throughput Screening for HIV-1 Protease Inhibitors

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Compound of Interest

Compound Name: *HIV Protease Substrate I*

Cat. No.: *B15568238*

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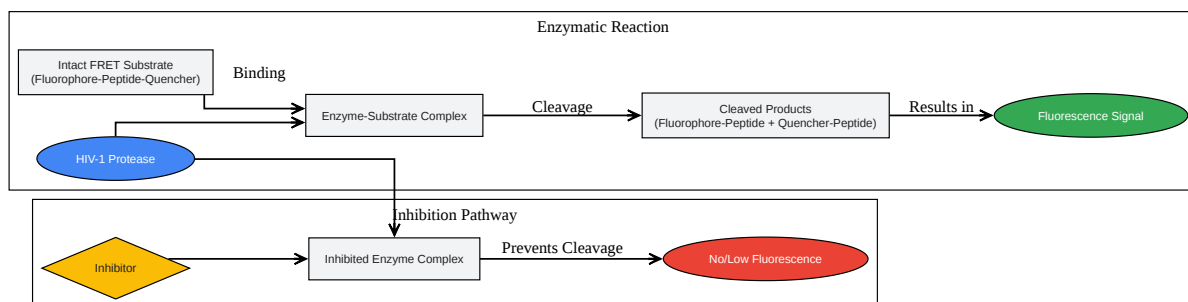
Introduction

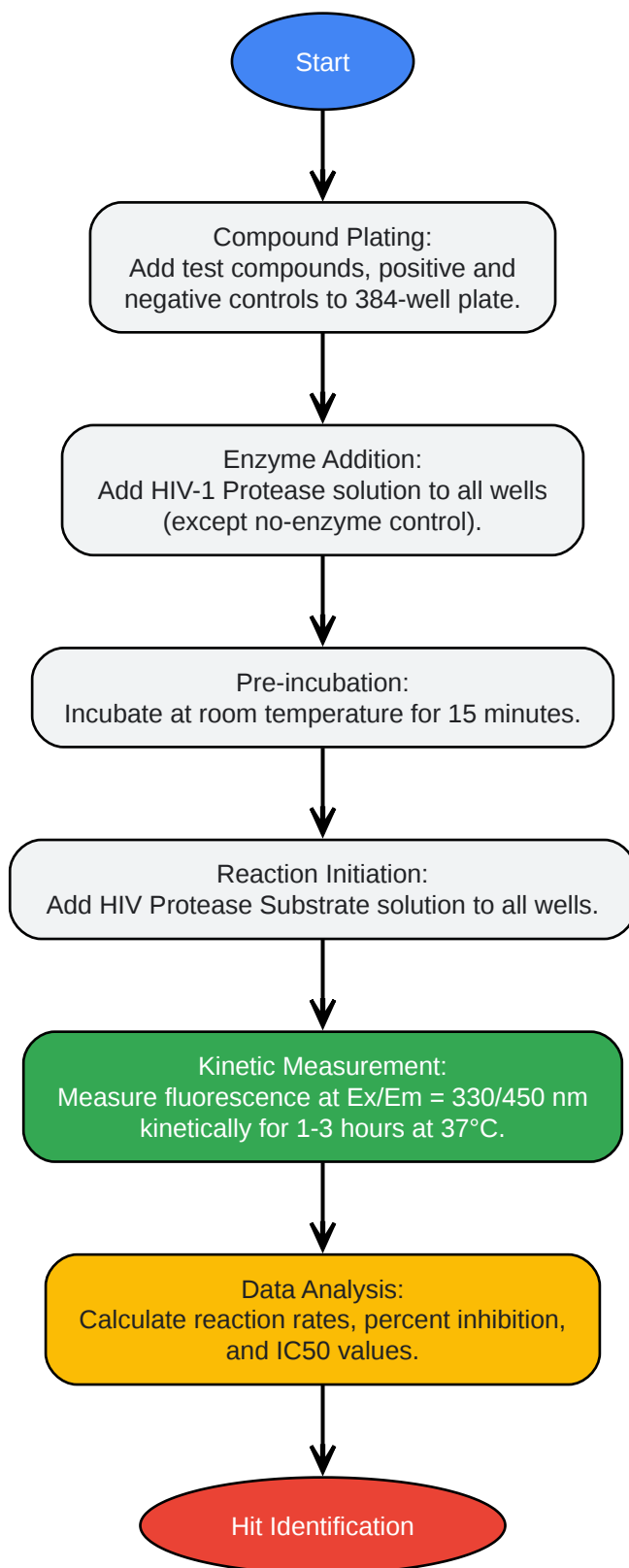
The Human Immunodeficiency Virus type 1 (HIV-1) protease is a critical enzyme in the viral life cycle, responsible for cleaving newly synthesized polyproteins into mature, functional proteins. This process is essential for the production of infectious virions. As such, HIV-1 protease is a primary target for antiretroviral drug development. High-throughput screening (HTS) assays are crucial for identifying novel inhibitors of this enzyme. This document provides a detailed protocol for a fluorescence-based HTS assay using a specific **HIV Protease Substrate I**, based on the principle of Förster Resonance Energy Transfer (FRET).

Assay Principle

This HTS assay utilizes a synthetic peptide substrate that mimics a natural cleavage site of the HIV-1 protease. The substrate is dual-labeled with a fluorophore (donor) and a quencher (acceptor) molecule. In its intact state, the close proximity of the quencher to the fluorophore results in the suppression of the fluorescence signal through FRET. Upon cleavage of the peptide by HIV-1 protease, the fluorophore and quencher are separated, leading to a measurable increase in fluorescence. The intensity of the fluorescence is directly proportional to the activity of the HIV-1 protease. Potential inhibitors of the enzyme will prevent substrate cleavage, resulting in a low fluorescence signal.^{[1][2][3][4]}

The enzymatic reaction is illustrated below:





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